Di-tert-butyl (1-chloroethyl) phosphate Di-tert-butyl (1-chloroethyl) phosphate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17359966
InChI: InChI=1S/C10H22ClO4P/c1-8(11)13-16(12,14-9(2,3)4)15-10(5,6)7/h8H,1-7H3
SMILES:
Molecular Formula: C10H22ClO4P
Molecular Weight: 272.70 g/mol

Di-tert-butyl (1-chloroethyl) phosphate

CAS No.:

Cat. No.: VC17359966

Molecular Formula: C10H22ClO4P

Molecular Weight: 272.70 g/mol

* For research use only. Not for human or veterinary use.

Di-tert-butyl (1-chloroethyl) phosphate -

Specification

Molecular Formula C10H22ClO4P
Molecular Weight 272.70 g/mol
IUPAC Name ditert-butyl 1-chloroethyl phosphate
Standard InChI InChI=1S/C10H22ClO4P/c1-8(11)13-16(12,14-9(2,3)4)15-10(5,6)7/h8H,1-7H3
Standard InChI Key PESUPSXQBZBCAL-UHFFFAOYSA-N
Canonical SMILES CC(OP(=O)(OC(C)(C)C)OC(C)(C)C)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Di-tert-butyl chloromethyl phosphate is an organophosphate ester featuring a central phosphorus atom bonded to two tert-butoxy groups, a chloromethyl group, and an oxygen atom. Its structure, validated by NMR and mass spectrometry, is represented as CC(C)(C)OP(=O)(OCCl)OC(C)(C)C\text{CC(C)(C)OP(=O)(OCCl)OC(C)(C)C} . The tert-butyl groups confer steric bulk, influencing reactivity and stability, while the chloromethyl moiety enables electrophilic substitution.

Table 1: Key Physical and Chemical Properties

PropertyValue/DescriptionSource
Molecular Weight258.68 g/mol
Boiling Point272.9±23.0 °C (Predicted)
Density1.115±0.06 g/cm³ (Predicted)
SolubilitySlightly in Benzene, Methanol
Storage ConditionsInert atmosphere, 2–8°C
StabilityMoisture-sensitive

Synthesis and Optimization

Primary Synthetic Routes

The compound is synthesized via nucleophilic substitution between di-tert-butyl phosphate salts and chloromethylating agents. A seminal method involves reacting di-tert-butyl tetrabutylammonium phosphate with chloroiodomethane under inert conditions, achieving a 97% yield . Key steps include:

  • Reagent Mixing: Combining di-tert-butyl phosphate tetrabutylammonium salt (0.826 g, 1.83 mmol) with chloroiodomethane (1.6 mL, 18.3 mmol).

  • Precipitation and Filtration: Stirring at room temperature for 4 hours, followed by tert-butyl methyl ether addition to isolate precipitates via Celite filtration.

  • Purification: Concentrating the filtrate and reprecipitating residual salts to obtain the final product as a viscous oil .

Byproduct Mitigation

Early syntheses faced challenges with bisphosphate byproduct formation. Zheng (2014) addressed this by employing a 10-fold excess of chloroiodomethane, suppressing undesired dimerization through kinetic control . Modern protocols prioritize stoichiometric precision and inert atmospheres to enhance reproducibility .

Reactivity and Mechanistic Insights

Electrophilic Alkylation

The chloromethyl group acts as an electrophile, facilitating O- and N-alkylation of alcohols and amines, respectively. The mechanism proceeds via:

  • Nucleophilic Attack: A hydroxyl or amine group displaces the chloride ion, forming a covalent bond with the methylene carbon.

  • Phosphate Departure: The tert-butyl phosphate moiety acts as a leaving group, stabilized by its bulky substituents .

Phosphorylation Applications

In prodrug design, the compound phosphorylates hydroxyl groups, enhancing solubility and bioavailability. For instance, fostemsavir-SM, an HIV-1 attachment inhibitor, utilizes this phosphate ester to improve membrane permeability .

Industrial and Research Applications

Pharmaceutical Intermediates

Di-tert-butyl chloromethyl phosphate is critical in synthesizing prodrugs, where masked phosphate groups are enzymatically cleaved in vivo to release active agents. Its role in fostemsavir-SM underscores its value in antiviral therapies .

Material Science

The compound’s moisture sensitivity and reactivity make it a candidate for surface modifications in polymers, though applications remain exploratory .

Recent Advances and Future Directions

Process Optimization

Recent studies focus on solvent selection and catalytic systems to reduce reagent excess. For example, substituting chloroiodomethane with chloromethyl chlorosulfate (CMCS) improves atom economy .

Expanding Prodrug Libraries

Ongoing research targets novel prodrugs for kinase inhibitors and antivirals, leveraging the compound’s modular reactivity .

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